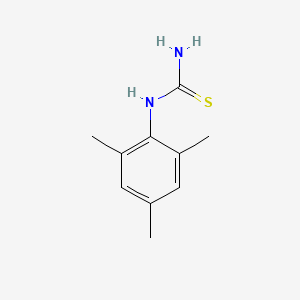

N-(2,4,6-Trimethylphenyl)thiourea

Beschreibung

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Science

Thiourea and its derivatives are a class of organic compounds that have become a significant focus in organic synthesis and medicinal chemistry. mdpi.comnih.gov Their importance is rooted in their diverse biological activities and their utility as versatile building blocks and ligands in synthetic chemistry.

The thiourea functional group, characterized by a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, can exist in tautomeric forms (thione and thiol). mdpi.com This structural feature allows thiourea derivatives to participate in a wide array of chemical reactions and to coordinate with metal ions, forming stable complexes. mdpi.comannexechem.com This chelating ability is a key aspect of their application in analytical chemistry and as catalysts. annexechem.com

In the realm of medicinal chemistry, thiourea derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and antiviral activities. mdpi.comresearchgate.net Their ability to form stable hydrogen bonds with biological targets such as proteins and enzymes contributes to their therapeutic potential. nih.gov Furthermore, thiourea derivatives are utilized in agriculture as herbicides and insect growth regulators. researchgate.net The continuous exploration of novel thiourea derivatives is driven by the quest for new therapeutic agents and more efficient chemical processes. mdpi.comnih.gov

Scope of Research on N-(2,4,6-Trimethylphenyl)thiourea and Related Mesityl-Substituted Thioureas

Research specifically focusing on this compound and other mesityl-substituted thioureas explores how the bulky 2,4,6-trimethylphenyl group influences the compound's properties and reactivity. The synthesis of this compound typically involves the reaction of 2,4,6-trimethylaniline (B148799) with an appropriate isothiocyanate or thiourea equivalent. ontosight.ai

Studies on mesityl-substituted thioureas often investigate their potential as precursors for the synthesis of metal sulfide (B99878) nanocrystals. energyfrontier.us The steric hindrance provided by the mesityl group can play a crucial role in controlling the growth and morphology of these nanomaterials.

Furthermore, the N-mesityl substituent is explored in the context of N-heterocyclic carbene (NHC) chemistry. The synthesis of chiral imidazolium (B1220033) salts with N-mesityl substitution has been a subject of interest for their application in NHC-catalyzed reactions. nih.gov These studies often involve comparing the reactivity and mechanistic pathways of mesityl-substituted systems with other derivatives.

The investigation into this compound and its analogues contributes to a deeper understanding of structure-activity relationships within the broader class of thiourea derivatives. This knowledge is valuable for designing new molecules with tailored properties for applications in materials science, catalysis, and medicinal chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₂S | ontosight.ai |

| Molecular Weight | 194.3 g/mol | chemicalbook.com |

| Appearance | White crystalline solid | ontosight.ai |

| CAS Number | 91059-97-1 | ontosight.ai |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4,6-trimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-6-4-7(2)9(8(3)5-6)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUGQLLKHAHCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369680 | |

| Record name | N-(2,4,6-Trimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91059-97-1 | |

| Record name | N-(2,4,6-Trimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2,4,6-Trimethylphenyl)thiourea

The synthesis of thioureas, including N-aryl substituted variants like this compound, relies on well-established chemical reactions. The choice of route often depends on the availability of starting materials and the desired substitution pattern (symmetrical vs. unsymmetrical).

Condensation Reactions Involving Amines and Carbon Disulfide

A fundamental method for thiourea (B124793) synthesis involves the reaction of a primary amine with carbon disulfide. mdpi.com For this compound, this would involve using 2,4,6-trimethylaniline (B148799) as the amine precursor. The reaction mechanism proceeds through the formation of a dithiocarbamate salt intermediate. nih.govbeilstein-journals.org This intermediate can be generated in situ and subsequently desulfurized to yield an isothiocyanate, which then reacts with another molecule of the amine to produce the thiourea. nih.gov

Strategies for the Preparation of Symmetrical and Unsymmetrical Thiourea Derivatives

The preparation of thiourea derivatives can be tailored to produce either symmetrical or unsymmetrical structures.

Symmetrical Thioureas : Symmetrical N,N'-diarylthioureas, such as N,N'-bis(2,4,6-trimethylphenyl)thiourea, are typically synthesized by reacting two equivalents of the primary amine (2,4,6-trimethylaniline) with one equivalent of a thiocarbonyl source. Common reagents for this purpose include carbon disulfide or thiophosgene. researchgate.net Mechanochemical methods, such as ball milling, have proven effective for these syntheses, often providing quantitative yields in short reaction times, even with sterically hindered amines. nih.govbeilstein-journals.org

Unsymmetrical Thioureas : The most prevalent method for synthesizing unsymmetrical thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govresearchgate.net To obtain an this compound derivative, one could react 2,4,6-trimethylphenyl isothiocyanate with a desired amine. Conversely, 2,4,6-trimethylaniline can be reacted with a different, pre-formed isothiocyanate. bibliomed.org A versatile one-pot method involves the reaction of an amine with carbon disulfide to form a dithiocarbamate intermediate, which then reacts with a second, different amine added to the mixture. nih.gov

The following table summarizes common synthetic approaches for thiourea derivatives based on the desired symmetry.

| Product Type | Reactant 1 | Reactant 2 | Key Intermediate/Reagent | Reference(s) |

| Symmetrical | 2,4,6-Trimethylaniline (2 equiv.) | Carbon Disulfide (1 equiv.) | Dithiocarbamate | mdpi.combeilstein-journals.org |

| Unsymmetrical | 2,4,6-Trimethylaniline | Aryl/Alkyl Isothiocyanate | Isothiocyanate | nih.govbibliomed.org |

| Unsymmetrical | 2,4,6-Trimethylphenyl Isothiocyanate | Primary/Secondary Amine | Isothiocyanate | researchgate.net |

| Unsymmetrical | 2,4,6-Trimethylaniline | Primary/Secondary Amine | Carbon Disulfide | nih.gov |

Derivatization Strategies and Functionalization Approaches

The thiourea core is a versatile scaffold that allows for extensive derivatization and functionalization, enabling the tuning of its chemical and physical properties for specific applications.

Introduction of Diverse Substituents on the Thiourea Core

Diverse functional groups can be introduced onto the thiourea structure by carefully selecting the starting materials. By reacting 2,4,6-trimethylaniline with a wide array of commercially available or synthetically prepared isothiocyanates, a library of N-(2,4,6-trimethylphenyl)-N'-substituted thioureas can be generated. These substituents can range from simple alkyl and aryl groups to complex heterocyclic systems. nih.gov Introducing substituents such as heterocyclic rings can enhance the molecule's specificity in biological interactions. biointerfaceresearch.com This modular approach is fundamental in drug design and the development of specialized ligands. researchgate.net

Examples of potential derivatives are shown in the table below.

| Starting Isothiocyanate | Starting Amine | Resulting Derivative Structure |

| Phenyl isothiocyanate | 2,4,6-Trimethylaniline | N-Phenyl-N'-(2,4,6-trimethylphenyl)thiourea |

| 2,4,6-Trimethylphenyl isothiocyanate | Pyridine-2-amine | N-(Pyridin-2-yl)-N'-(2,4,6-trimethylphenyl)thiourea |

| 2,4,6-Trimethylphenyl isothiocyanate | Benzothiazol-2-amine | N-(Benzothiazol-2-yl)-N'-(2,4,6-trimethylphenyl)thiourea |

| 4-Nitrophenyl isothiocyanate | 2,4,6-Trimethylaniline | N-(4-Nitrophenyl)-N'-(2,4,6-trimethylphenyl)thiourea |

Functionalization of the Thiourea Moiety for Specific Applications

The thiourea functional group itself offers several handles for further chemical modification. The sulfur atom is nucleophilic and can be readily alkylated to form S-alkyl isothioureas, also known as pseudo-thioureas. researchgate.net This transformation alters the electronic properties and hydrogen-bonding capabilities of the molecule.

Furthermore, the N-H protons of the thiourea group are acidic and can act as powerful hydrogen-bond donors. This property is the cornerstone of thiourea-based organocatalysis, where the thiourea moiety activates electrophiles by forming dual hydrogen bonds. researchgate.net Functionalization often involves incorporating the thiourea scaffold into larger, bifunctional molecules that contain both a hydrogen-bonding thiourea group and a basic site (like an amine or guanidine group) to create highly effective catalysts for asymmetric reactions. beilstein-journals.org The thiourea group also serves as a versatile building block in the synthesis of various sulfur-containing heterocycles. nih.gov

Reaction Mechanisms and Reactivity Profiles

Understanding the reaction mechanisms and inherent reactivity of this compound is key to its synthesis and application.

The formation of thioureas from an amine and an isothiocyanate follows a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This is typically the rate-determining step and is followed by a rapid proton transfer to the nitrogen of the former isothiocyanate, yielding the stable thiourea product. researchgate.net

When using carbon disulfide, the mechanism is initiated by the nucleophilic attack of the amine on the CS₂ carbon, forming a zwitterionic dithiocarbamic acid, which is in equilibrium with its dithiocarbamate salt form. nih.govmdpi.com This intermediate can then either be protonated and eliminate hydrogen sulfide (B99878) to form an isothiocyanate in situ, or it can directly react with a second amine molecule, followed by the elimination of H₂S, to give the final thiourea product. mdpi.com

The reactivity profile of this compound is characterized by several key features:

Nucleophilicity of Sulfur : The sulfur atom is the most nucleophilic center in the molecule, making it susceptible to alkylation and oxidation. chemicalforums.com

Acidity of N-H Protons : The protons on the nitrogen atoms are acidic and readily participate in hydrogen bonding. This is crucial for its role in molecular recognition and organocatalysis.

Steric Hindrance : The 2,4,6-trimethylphenyl (mesityl) group imposes significant steric bulk around one of the nitrogen atoms. This can influence the kinetics of its reactions and its binding geometry in complexes or catalyst-substrate interactions. While sterically hindered amines can be challenging substrates, modern synthetic methods like mechanochemistry have been shown to overcome these limitations effectively. nih.govbeilstein-journals.org

Tautomerism : Thiourea can exist in thione and thiol tautomeric forms. In solution, the thione form (C=S) is generally more stable and prevalent. mdpi.com

This combination of electronic and steric properties makes this compound and its derivatives valuable targets in synthetic and materials chemistry.

Nucleophilic Substitution Pathways

The thiourea moiety in this compound possesses two nucleophilic centers: the sulfur atom and the nitrogen atoms. The sulfur atom is generally considered the more nucleophilic center, leading primarily to S-alkylation reactions.

When treated with alkyl halides, this compound is expected to undergo S-alkylation to form the corresponding isothiouronium salt. This reaction is a common pathway for thiourea derivatives. The resulting S-alkyl isothiouronium salts are versatile intermediates in organic synthesis. For instance, they can be hydrolyzed to thiols or used in the synthesis of other sulfur-containing compounds. The nucleophilicity of the nitrogen atoms can also come into play, particularly in acylation reactions, although S-acylation followed by rearrangement to the N-acylated product is also a possible mechanism.

While these are characteristic reactions of the thiourea functional group, specific studies detailing the nucleophilic substitution pathways of this compound itself are not extensively documented. The steric hindrance provided by the 2,4,6-trimethylphenyl group might influence the rate and outcome of these reactions compared to less hindered thioureas.

Table 1: Plausible Nucleophilic Substitution Reactions

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | N-(2,4,6-Trimethylphenyl)isothiouronium Salt |

Oxidation and Reduction Chemistry of Thiourea Derivatives

The sulfur atom in this compound is susceptible to oxidation, and the reaction can proceed through several stages to yield different products depending on the oxidant and reaction conditions.

The initial oxidation product is the corresponding S-oxide, a sulfine. The direct oxidation of thioureas can be challenging as the S-oxide intermediate is often highly reactive and can be readily over-oxidized or decompose. However, the introduction of bulky substituents on the nitrogen atoms, such as the 2,4,6-trimethylphenyl (mesityl) group, provides significant steric protection. This steric hindrance can stabilize the thiourea S-oxide, making its isolation possible. For instance, studies on similarly hindered thioureas have shown that they can be oxidized to stable S-oxides using reagents like meta-chloroperoxybenzoic acid (mCPBA) in protic solvents.

Further oxidation of the S-oxide leads to the formation of an S,S-dioxide, also known as an aminoiminomethanesulfinic acid. More potent oxidizing agents, such as peracetic acid or hydrogen peroxide, can oxidize the thiourea further to the S,S,S-trioxide, which is an aminoiminomethanesulfonic acid. iwu.edu These higher oxidation state derivatives are themselves reactive species. For example, thiourea S,S,S-trioxides can undergo nucleophilic displacement reactions. iwu.edu

Conversely, the reduction of the thiourea functional group is less common, as the thiocarbonyl sulfur is already in a low oxidation state. Specific reduction pathways for this compound are not well-documented in the chemical literature.

Table 2: Oxidation Products of this compound

| Oxidation Stage | Product Class | Typical Oxidant |

|---|---|---|

| First Oxidation | Thiourea S-oxide (Sulfine) | mCPBA |

| Second Oxidation | Thiourea S,S-dioxide | Hydrogen Peroxide |

Heterocyclization Reactions and Formation of Derived Scaffolds

This compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. The thiourea moiety provides a C-N-C-S backbone that can be incorporated into different ring systems.

One of the most common applications of thioureas in heterocycle synthesis is in the formation of thiazoles. For example, in a Hantzsch-type synthesis, this compound could react with α-haloketones to produce 2-amino-thiazole derivatives. The reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration.

Another significant reaction is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. organic-chemistry.org Using this compound in this reaction would lead to the formation of N1-substituted dihydropyrimidinethiones, which are pharmacologically important scaffolds. organic-chemistry.org The reaction is typically acid-catalyzed and provides a straightforward route to highly functionalized heterocycles. organic-chemistry.org

Furthermore, thioureas can react with other bifunctional reagents to yield a wide array of heterocyclic systems, including thiadiazines and other related structures. The specific nature of the resulting heterocycle is determined by the complementary reactant.

Table 3: Examples of Heterocyclization Reactions

| Reaction Name/Type | Reactants | Resulting Heterocyclic Scaffold |

|---|---|---|

| Hantzsch-type Synthesis | α-Haloketone | 2-Aminothiazole |

| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinethione |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural features of N-(2,4,6-Trimethylphenyl)thiourea by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the protons of the thiourea (B124793) group (-NH-C(S)-NH₂) typically show broad signals due to quadrupole effects and chemical exchange. For thiourea itself, a broad signal is observed around 7.2 ppm in DMSO-d₆. researchgate.net The aromatic protons of the trimethylphenyl group and the protons of the methyl groups would appear in their characteristic regions.

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The thiocarbonyl carbon (C=S) of the thiourea moiety is particularly noteworthy, appearing at a distinct chemical shift. For comparison, the thiocarbonyl carbon in pure thiourea resonates at approximately 181.95 ppm. researchgate.net The carbon atoms of the 2,4,6-trimethylphenyl group will also exhibit characteristic signals. The presence of a single resonance for the thiocarbonyl carbon confirms the existence of a unique thiocarbonyl environment within the molecule. researchgate.net

Table 1: Representative NMR Data for Thiourea Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Amine/Amide (NH/NH₂) | Broad signal, often > 7.0 |

| ¹³C | Thiocarbonyl (C=S) | ~182 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonds within the this compound molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching vibrations of the amine and amide groups, typically in the region of 3400-3200 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is also a key diagnostic peak, although its position can be variable. Other characteristic bands would include C-N stretching and aromatic C-H and C=C vibrations from the trimethylphenyl ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. For thiourea-containing compounds, the C=S stretch is often observed around 712-743 cm⁻¹, while skeletal deformations involving the SCN group appear at lower frequencies, such as 482 cm⁻¹. researchgate.net The symmetric Te-S stretching vibration in some thiourea complexes has been identified near 230 cm⁻¹, highlighting the utility of Raman in studying metal-sulfur bonds. rsc.org

Table 2: Key Vibrational Frequencies for Thiourea Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3400-3200 | IR |

| C=S Stretch | 712-743 | Raman |

| SCN Bend | ~482 | Raman |

| C-S Stretch | ~490 | Raman |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For thiourea and its derivatives, the spectrum is characterized by absorption bands in the ultraviolet region. Pure thiourea in solution exhibits an absorption range between 225 to 270 nm. mdpi.com When complexed with metals or modified with substituents like the 2,4,6-trimethylphenyl group, the position and intensity of these absorption bands can shift, providing insight into the electronic structure of the molecule. The combination of thiourea with other reagents can result in a spectrum with a maximum absorption peak (λ_max) around 243 nm. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways, which helps to confirm its structure. The molecular weight of the compound is approximately 194.3 g/mol . chemicalbook.comsigmaaldrich.com In electron impact (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺·). The fragmentation of thiourea derivatives often involves characteristic losses. For instance, fragmentation can occur at the C-N bonds or involve rearrangements. The study of these fragmentation patterns provides definitive structural confirmation.

Single Crystal X-ray Diffraction Studies

For this compound, X-ray diffraction would precisely measure the geometry of the thiourea core and the orientation of the 2,4,6-trimethylphenyl ring relative to it. The analysis would reveal the planarity of the thiourea unit and the torsion angles that define the molecular conformation. Furthermore, it would identify the hydrogen bonding network, which is a characteristic feature of thiourea derivatives, involving the amine and thiocarbonyl groups. These interactions are crucial in dictating the supramolecular assembly of the compound in its crystalline form.

Analysis of Conformational Features: Dihedral Angles and Planarity

In related thiourea derivatives, the planarity of the thiourea core (C-S-N-C) is a common feature, with the sum of bond angles around the central carbon atom approaching 360°, indicative of sp² hybridization. nih.gov However, the orientation of the phenyl ring relative to this plane is subject to significant variation. For instance, in N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, a compound with a similar substituted phenyl group, the dihedral angle between the 1,3,5-trimethylbenzene and the 1,3-thiazol-2-amine groups is a substantial 73.15(4)°. nih.gov This significant twist is a direct consequence of the steric demands of the ortho-methyl groups on the phenyl ring.

Interactive Table: Selected Dihedral Angles in Related Thiourea Derivatives

| Compound | Interacting Planes | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine | 1,3,5-trimethylbenzene / 1,3-thiazol-2-amine | 73.15(4) | nih.gov |

| A | Methyl benzoate (B1203000) group / N-carbamothioylformamide moiety | 43.9(9) | nih.gov |

| A | N-carbamothioylformamide moiety / Phenyl ring | 39.6(1) | nih.gov |

| A | Methyl benzoate group / Phenyl ring | 4.7(2) | nih.gov |

| B | Phenyl ring / N-carbamothioylformamide moiety | 52.4(1) | nih.gov |

| B | N-carbamothioylformamide moiety / Phenyl ring | 25.9(2) | nih.gov |

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is not solely defined by its molecular conformation but also by a complex interplay of intermolecular forces that guide the self-assembly of molecules into a stable crystal lattice.

Hydrogen Bonding Networks (N—H...S, N—H...O, C—H...X)

Hydrogen bonds are a dominant force in the crystal packing of thiourea derivatives. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a competent acceptor, leading to the formation of N—H...S hydrogen bonds. These interactions can link molecules into dimers, chains, or more complex networks. nih.govresearchgate.net In some structures, intramolecular N—H...O hydrogen bonds can also occur, contributing to the stability of the molecular conformation. nih.gov Furthermore, weaker C—H...S and C—H...O interactions often play a supplementary role in stabilizing the crystal packing. nih.govresearchgate.net The possibility of a hydrogen bond between an aromatic C-H group and the thiourea sulfur has also been noted in related adducts. montana.edu

π-π Stacking and C—H...π Interactions in Crystal Packing

Aromatic rings, such as the trimethylphenyl group, can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, though weaker than hydrogen bonds, are crucial in organizing molecules in the solid state. nih.gov Additionally, C—H...π interactions, where a C-H bond points towards the face of an aromatic ring, can further contribute to the stability of the crystal packing. nih.gov

Hirshfeld Surface Analysis and Associated Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. eurjchem.comresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii, such as strong hydrogen bonds. nih.gov

Coordination Chemistry and Metallosupramolecular Architectures

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2,4,6-Trimethylphenyl)thiourea and its derivatives typically involves the reaction of the thiourea (B124793) ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis, to confirm the coordination of the ligand to the metal center. cardiff.ac.uk

Ligand Design and Coordination Modes of this compound Derivatives

This compound, with its thiourea backbone, presents multiple potential coordination sites. ontosight.ai The sulfur atom is the most common coordination site, acting as a soft donor that readily binds to soft metal ions. cardiff.ac.uk The nitrogen atoms of the thiourea moiety can also participate in coordination, leading to various binding modes. The design of derivatives of this compound can influence its coordination behavior. For instance, the introduction of other functional groups can create polydentate ligands capable of forming more complex and stable metal architectures. nih.gov Thiourea derivatives can act as neutral, monoanionic, or dianionic ligands, further diversifying their coordination chemistry. researchgate.net

Complexation with Transition Metals

This compound and its derivatives form stable complexes with a wide range of transition metals. cardiff.ac.uk The specific metals mentioned in the literature that form complexes with thiourea derivatives include:

Zinc and Cadmium: These d¹⁰ metals often form tetrahedral or octahedral complexes with thiourea ligands.

Rhodium: Rhodium complexes with thiourea derivatives have been synthesized and structurally characterized. core.ac.uk

Platinum and Palladium: These square-planar d⁸ metals readily form complexes with thiourea ligands, often through sulfur coordination. nih.gov In some cases, both oxygen and sulfur atoms from acylthiourea ligands can coordinate to the platinum(II) center in a cis configuration. nih.gov Palladium(II) complexes can exhibit either monodentate S-coordination or bidentate O,S-coordination depending on the substituents on the thiourea ligand. researchgate.net

Copper, Silver, and Gold: These coinage metals form a variety of complexes with thiourea derivatives. nih.gov For example, gold(I), silver(I), and copper(I) complexes with 2,4,6-trimethylphenyl-3-benzoylthiourea have been synthesized. nih.gov

The synthesis of these complexes often involves reacting the thiourea ligand with a metal salt, such as a halide or triflate, in a suitable solvent. materialsciencejournal.orgmdpi.com

Structural Analysis of Coordination Compounds via X-ray Crystallography

Crystallographic studies have confirmed various coordination modes of thiourea ligands. For instance, in some complexes, the thiourea ligand coordinates to the metal center solely through the sulfur atom. In others, bidentate coordination involving both sulfur and another donor atom, such as oxygen in acylthiourea derivatives, is observed. nih.gov The crystal structures also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the solid state. nih.gov

Table 1: Crystallographic Data for Selected Thiourea Derivatives

| Compound | Crystal System | Space Group | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Monoclinic | P2₁/n | nih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea | Trigonal | R3:H | nih.gov |

This interactive table provides a summary of crystallographic data for representative thiourea compounds.

Stereoelectronic Properties of Thiourea Ligands in Metal Coordination

The coordination of this compound to a metal center is governed by a combination of steric and electronic factors. The bulky 2,4,6-trimethylphenyl (mesityl) group imposes significant steric hindrance, which can influence the geometry of the resulting complex and the number of ligands that can coordinate to the metal.

Electronically, the thiourea moiety is a versatile donor. The sulfur atom, being soft, preferentially coordinates to soft metal ions according to Hard-Soft Acid-Base (HSAB) theory. cardiff.ac.uk The presence of the electron-donating methyl groups on the phenyl ring can enhance the electron density on the sulfur and nitrogen atoms, potentially strengthening the coordinate bond. Furthermore, N-acylthioureas can exhibit intramolecular hydrogen bonding between the N-H of the thiourea and the oxygen of the acyl group, forming a stable six-membered ring. cardiff.ac.uk

Influence of Metal Centers on Thiourea Conformation and Reactivity

The coordination of a metal to the this compound ligand can significantly impact the ligand's conformation and reactivity. Upon coordination, the C=S bond length in the thiourea moiety typically increases, while the C-N bond lengths may decrease, indicating a delocalization of electron density within the ligand framework.

The nature of the metal center plays a crucial role in these changes. A more electrophilic metal ion will polarize the thiourea ligand to a greater extent, leading to more pronounced changes in its electronic structure. This can, in turn, affect the reactivity of the coordinated ligand. For example, coordination to a metal can make the protons on the nitrogen atoms more acidic, facilitating deprotonation reactions. The geometry of the metal complex, which is dictated by the metal's preferred coordination number and geometry, will also impose conformational constraints on the thiourea ligand.

Biological Activities and Mechanistic Studies

Anticancer Activities

Thiourea (B124793) derivatives are recognized for their potential as anticancer agents, capable of inhibiting the proliferation of various cancer cell lines and targeting specific molecular pathways involved in cancer progression. biointerfaceresearch.commdpi.com

Apoptosis Induction in Cancer Cell Lines (e.g., MCF-7, T47D)

Structure-Activity Relationship Studies for Antineoplastic Potency

While a specific SAR study focusing on N-(2,4,6-Trimethylphenyl)thiourea was not found, research on related compounds provides general insights. For example, the introduction of halogen atoms or other functional groups to the phenyl ring of N-arylthioureas has been shown to enhance cytotoxic activity. researchgate.net The 2,4,6-trimethylphenyl (mesityl) group is a bulky, electron-donating substituent. Its impact on antineoplastic potency relative to other substitution patterns has been explored in the context of more complex thiourea derivatives, such as 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea, where its structural and conformational effects were analyzed. researchgate.netacs.org However, direct data on its influence on the antineoplastic potency of the parent thiourea compound is not detailed.

Antimicrobial Properties

Thiourea and its derivatives are known to possess significant antimicrobial properties, acting against a wide spectrum of bacteria and fungi. researchgate.netnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Although general overviews suggest that derivatives of this compound have been investigated for antimicrobial applications, specific data quantifying its efficacy (e.g., Minimum Inhibitory Concentration or MIC values) against Gram-positive and Gram-negative bacteria could not be located. ontosight.ai SAR studies on other series of thiourea derivatives indicate that antibacterial activity is highly dependent on the molecular structure. For instance, certain novel thiourea derivatives have shown excellent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov

Antifungal Potency

This compound and its derivatives have been noted for their potential as antifungal agents. ontosight.ai However, specific studies providing MIC values or detailing the spectrum of antifungal activity against specific fungal species like Candida albicans or Aspergillus niger are not available in the reviewed literature. Research on other thiourea derivatives has demonstrated significant antifungal potential. For example, certain N-acyl thioureas have shown activity against various fungi, and their efficacy is often compared to standard antifungal drugs. researchgate.net The antifungal activity of thiourea compounds is often linked to their specific structural features. acs.org

Enzyme Inhibition Potential

The thiourea scaffold is a key feature in many enzyme inhibitors, targeting a range of enzymes involved in various diseases. mdpi.com Thiourea derivatives have shown inhibitory activity against enzymes such as cholinesterases (AChE and BChE), carbonic anhydrases, and urease. mdpi.comnih.gov

Specific data on the enzyme inhibition potential of this compound is not available in the current literature. However, studies on structurally similar compounds provide context. For example, various unsymmetrical thiourea derivatives have been tested as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. mdpi.comnih.gov Similarly, other thiourea derivatives have been evaluated as inhibitors of carbonic anhydrase isoforms, demonstrating the versatility of this chemical class as enzyme inhibitors. nih.gov The inhibitory activity and selectivity are highly dependent on the substituents attached to the thiourea core. mdpi.com

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. While many thiourea derivatives have been investigated as potential cholinesterase inhibitors, specific experimental data, such as IC₅₀ values for this compound, are not extensively documented in available research. General studies on related thiourea compounds show varying degrees of inhibitory potential against both AChE and BChE, suggesting that the N-(2,4,6-trimethylphenyl) moiety could influence the binding affinity and inhibitory effect on these enzymes.

Tyrosinase Inhibition

α-Amylase Inhibition

α-Amylase is a critical enzyme in carbohydrate metabolism, breaking down starch into simpler sugars. Inhibitors of α-amylase are of significant interest in the management of type 2 diabetes. Various classes of compounds, including thiourea derivatives, have been explored for their α-amylase inhibitory potential. At present, there is a lack of specific published research detailing the in vitro inhibitory effects and IC₅₀ values of this compound against α-amylase.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori. Inhibition of urease is a therapeutic approach to combat such infections. While N-substituted thiourea derivatives have been reported as effective urease inhibitors, specific inhibitory data for this compound against urease is not currently available in the scientific literature.

Antioxidant Activities

The antioxidant properties of compounds are crucial in combating oxidative stress, which is implicated in numerous diseases. Thiourea derivatives have been noted for their antioxidant capabilities.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard in vitro methods to evaluate the free radical scavenging capacity of compounds. Despite the known antioxidant potential of the thiourea class, specific quantitative data, such as IC₅₀ values from DPPH and ABTS assays for this compound, have not been detailed in the available literature. Such data would be essential to fully characterize its antioxidant profile.

Other Biological Applications

Beyond enzyme inhibition and antioxidant activity, the thiourea scaffold is a versatile pharmacophore with a broad spectrum of reported biological applications. Studies on this compound and its derivatives have suggested potential as antimicrobial, antifungal, and antiviral agents. ontosight.ai However, detailed reports including specific data such as minimum inhibitory concentrations (MIC) against various microbial strains are required to substantiate these potential applications.

Anti-Alzheimer Effects

The potential of thiourea derivatives as therapeutic agents for Alzheimer's disease is an active area of research. The primary strategy involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in acetylcholine is a well-established hallmark of Alzheimer's disease.

While a number of thiourea-based compounds have been synthesized and evaluated as cholinesterase inhibitors, specific inhibitory concentrations (IC₅₀) for this compound against acetylcholinesterase and butyrylcholinesterase are not documented in the currently available scientific literature. Broader studies on other thiourea derivatives have shown a range of activities, with some exhibiting potent inhibition of these enzymes. For instance, certain 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives with a thiourea moiety have demonstrated significant acetylcholinesterase inhibitory activity. researchgate.net Similarly, other series of thiourea derivatives have shown promising butyrylcholinesterase inhibition. nih.gov However, without direct testing, the specific anti-Alzheimer's potential of this compound remains speculative.

Table 1: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives (for illustrative purposes)

| Compound Series | Target Enzyme | Reported IC₅₀ Range (µM) |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives | AChE | 0.052 and higher researchgate.net |

| Salicylanilide N,N-disubstituted thiocarbamates | BChE | Weak to moderate inhibition researchgate.net |

| Demethylsertraline based analogues | AChE | 0.98 and higher researchgate.net |

| Demethylsertraline based analogues | BChE | 1.26 and higher researchgate.net |

Note: The data in this table is for other thiourea derivatives and not for this compound.

Antituberculosis Agents

Tuberculosis remains a significant global health threat, and the search for novel antitubercular agents is a priority. Thiourea derivatives have emerged as a promising class of compounds in this area. figshare.com Their mechanism of action is often attributed to the inhibition of essential mycobacterial enzymes.

Antiviral Properties (e.g., Anti-HIV)

Thiourea derivatives have been extensively investigated for their antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). researchgate.net NNRTIs are a critical component of highly active antiretroviral therapy (HAART).

While the antiviral potential of the broader class of thiourea compounds is recognized, specific data on the anti-HIV activity of this compound is not available in the public domain. Research in this area has largely focused on phenylethylthiourea (PET) derivatives and other heterocyclic thiourea compounds. sums.ac.ir These studies have led to the identification of several potent NNRTIs, some with subnanomolar inhibitory concentrations against HIV-1 replication. researchgate.net For example, N'-[2-(2-thiophene) ethyl]-N'-[2-(5-bromopyridyl)]thiourea (HI-443) has demonstrated potent activity against a wide range of clinical HIV-1 isolates, including those resistant to other NNRTIs. nih.gov The structural features of these active compounds often include specific aromatic and heterocyclic moieties that contribute to their binding affinity with the HIV-1 reverse transcriptase enzyme.

Antiparasitic and Antimalarial Effects

The thiourea scaffold has also been explored for its potential against various parasitic diseases, including malaria. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents.

There is currently a lack of specific published data on the antiparasitic and antimalarial activity of this compound. However, the broader class of thiourea derivatives has shown promise in this area. For example, mixed-ligand platinum(II) complexes incorporating acyl-thiourea ligands have displayed potent in vitro activity against P. falciparum, with some compounds exhibiting activity in the nanomolar range. nih.gov Additionally, certain diarylurea compounds, which share structural similarities with thioureas, have been screened for their activity against both chloroquine-sensitive and resistant strains of P. falciparum. researchgate.net These studies suggest that the thiourea core can be a valuable template for the design of novel antiparasitic and antimalarial drugs, although the specific contribution of the 2,4,6-trimethylphenyl substituent remains to be determined.

Molecular Docking Studies and Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for understanding potential drug-target interactions at a molecular level.

Specific molecular docking studies for this compound against the therapeutic targets associated with the aforementioned biological activities (cholinesterases, mycobacterial enzymes, HIV-1 reverse transcriptase, and malarial proteins) are not extensively reported in the literature.

However, molecular docking studies have been widely applied to other thiourea derivatives to elucidate their mechanism of action:

Antituberculosis: Docking studies of various thiourea derivatives have been performed against several potential Mycobacterium tuberculosis targets, including the enoyl-acyl carrier protein reductase (InhA). nih.govd-nb.info These studies have helped to understand the structure-activity relationships and to rationalize the observed antimycobacterial activities. For example, docking of potent thiourea derivatives into the active site of InhA has shown interactions with key amino acid residues, providing a basis for the design of more effective inhibitors. nih.gov

Anti-HIV: The binding modes of numerous thiourea-based NNRTIs within the non-nucleoside binding pocket of HIV-1 reverse transcriptase have been extensively studied using molecular docking. sums.ac.irresearchgate.net These computational models have been instrumental in the rational design of new inhibitors with improved potency and resistance profiles. The docking studies typically reveal key hydrogen bonding and hydrophobic interactions between the thiourea derivative and the amino acid residues of the binding pocket.

Anti-Alzheimer's Disease: For other thiourea analogs with demonstrated anticholinesterase activity, molecular docking has been used to predict their binding orientation within the active site gorge of both AChE and BChE. These studies help to identify the key interactions with the catalytic active site and the peripheral anionic site of the enzymes, which is crucial for understanding their inhibitory mechanism.

Antimalarial: Molecular docking has been employed to investigate the interaction of thiourea-related compounds with various Plasmodium falciparum protein targets, such as dihydrofolate reductase (DHFR) and falcipain-2. nih.govnih.gov These in silico studies aid in the identification of potential binding modes and guide the optimization of lead compounds for improved antimalarial activity.

While these general findings for the thiourea class are informative, dedicated molecular docking and target interaction analysis of this compound are necessary to elucidate its specific potential as a therapeutic agent.

Catalytic Applications in Organic Synthesis

Organocatalysis Utilizing Thiourea (B124793) Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of green and sustainable chemistry. Thiourea derivatives have emerged as a privileged class of organocatalysts, primarily due to their capacity for hydrogen bonding. wikipedia.org

The fundamental principle behind the catalytic activity of thioureas is their ability to form strong, non-covalent hydrogen bonds with substrates. nih.gov The two N-H protons of the thiourea group can act as a "clamp," binding to and activating electrophilic substrates, such as those containing carbonyl or nitro groups. This interaction lowers the energy of the transition state, thereby accelerating the reaction. wikipedia.orgu-tokyo.ac.jp

Compared to their urea (B33335) counterparts, thioureas are generally more acidic and are stronger hydrogen-bond donors. This enhanced acidity is not intuitive based on the electronegativity of sulfur versus oxygen but is a result of the electronic properties of the thiocarbonyl group. wikipedia.org In the case of N-(2,4,6-Trimethylphenyl)thiourea, the mesityl group provides steric bulk, which can influence the catalyst's solubility in organic solvents and its conformational properties, although the core catalytic action resides in the hydrogen-bonding N-H groups. While electron-withdrawing groups on the aryl ring are often used to enhance the acidity of the N-H protons, the electron-donating methyl groups of the mesityl substituent modulate these properties differently, making the catalyst less acidic but potentially useful for specific substrate activations.

Table 1: Examples of Reactions Catalyzed by Thiourea Derivatives via Hydrogen Bonding

| Reaction Type | Substrate Example | Activating Interaction |

| Baylis-Hillman | Aldehyde and activated alkene | Activation of the aldehyde carbonyl group. |

| Acyl-Strecker | Imine and acyl cyanide | Activation of the imine for nucleophilic attack. |

| Michael Addition | Nitroalkene and malonate | Activation of the nitroalkene electrophile. |

| Reductive Amination | Aldehyde and Hantzsch ester | Activation of the intermediate imine for hydride transfer. rsc.org |

This table illustrates the general scope of thiourea organocatalysis; specific performance data for this compound in these exact roles is not extensively documented.

While this compound itself is an achiral molecule and thus cannot induce enantioselectivity, it serves as a crucial building block for the synthesis of chiral thiourea catalysts. nih.gov Asymmetric organocatalysis is achieved by incorporating a chiral scaffold into the thiourea structure, which creates a chiral environment around the hydrogen-bonding site. nih.gov

Metal-Catalyzed Reactions with Thiourea Ligands

The sulfur atom in the thiourea structure is a soft donor, making it an effective ligand for coordinating with various transition metals, particularly soft metals like palladium, copper, and gold. nih.gov When this compound acts as a ligand, it can modulate the electronic properties and steric environment of the metal center, thereby influencing the outcome of catalytic reactions.

Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. thieme.de The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the metal center. Thiourea derivatives can serve as effective ligands in such reactions.

In a hypothetical palladium-catalyzed Suzuki-Miyaura coupling, the this compound ligand would coordinate to the palladium center through its sulfur atom. The bulky mesityl group would provide a sterically hindered environment around the metal, which could enhance catalyst stability and prevent the formation of inactive palladium black. This steric hindrance can also promote the reductive elimination step, which is often the product-forming step in the catalytic cycle.

Table 2: Hypothetical Components for a Thiourea-Ligand-Based Cross-Coupling System

| Component | Example | Role |

| Metal Precursor | Palladium(II) acetate | Source of the catalytically active metal. |

| Ligand | This compound | Stabilizes the metal center and modulates reactivity. |

| Substrate 1 (Electrophile) | Aryl bromide | Provides one half of the new bond. |

| Substrate 2 (Nucleophile) | Arylboronic acid | Provides the other half of the new bond. |

| Base | Potassium carbonate | Activates the nucleophile and facilitates the catalytic cycle. |

While thioureas are well-known stoichiometric reagents for conversion into guanidines, their role as ligands in catalytic guanylation is less common. More relevant is their potential application in metal-catalyzed hydroamination reactions, where an N-H bond is added across a C-C multiple bond. In such a reaction, a metal catalyst (e.g., gold or copper) would activate the alkyne or alkene. The this compound ligand would coordinate to the metal, influencing its Lewis acidity and stabilizing the catalytically active species, thereby facilitating the nucleophilic attack of the amine.

Metal-catalyzed intramolecular cyclizations are a key strategy for the synthesis of cyclic and heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. thieme-connect.de Gold and palladium catalysts are particularly effective in promoting the cyclization of enynes and other substrates with tethered unsaturation.

This compound can act as a ligand to support these transformations. For instance, in a gold-catalyzed cyclization, the thiourea ligand would coordinate to the Au(I) center. The resulting complex would act as a soft π-acid, activating an alkyne moiety within a substrate towards intramolecular attack by a nucleophile. The steric and electronic properties conferred by the mesitylthiourea ligand would be critical in controlling the reaction's efficiency and potentially its regioselectivity.

Mechanism of Catalytic Action and Catalyst Optimization

The catalytic efficacy of this compound is rooted in the fundamental principles of thiourea organocatalysis. The two N-H protons of the thiourea moiety can act as hydrogen-bond donors, forming a bidentate hydrogen-bonding interaction with electrophilic substrates. This interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack.

The general mechanism involves the formation of a complex between the thiourea catalyst and the electrophilic substrate through hydrogen bonding. This activation facilitates the subsequent addition of a nucleophile, leading to the formation of the desired product. The catalyst is then regenerated and can enter another catalytic cycle.

Detailed Research Findings

While extensive research has been conducted on various thiourea derivatives, specific studies detailing the catalytic mechanism and optimization of this compound are less common in readily available literature. However, by drawing parallels with closely related thiourea catalysts, we can infer key aspects of its catalytic behavior.

The steric and electronic properties of the 2,4,6-trimethylphenyl (mesityl) group play a crucial role in modulating the catalytic activity. The electron-donating methyl groups on the phenyl ring increase the electron density on the thiourea nitrogen atoms, which might be expected to decrease the acidity of the N-H protons. However, the steric bulk of the mesityl group can influence the conformation of the catalyst-substrate complex and the stereochemical outcome of the reaction.

Catalyst Optimization:

The efficiency of a catalytic reaction hinges on several factors that can be fine-tuned to achieve optimal results. Key parameters for optimization include the choice of solvent, catalyst loading, and reaction temperature.

Solvent Effects: The solvent can significantly impact the rate and selectivity of thiourea-catalyzed reactions. Non-polar solvents are often favored as they are less likely to compete with the substrate for hydrogen bonding with the catalyst. In contrast, polar protic solvents can solvate the catalyst and the reactants, potentially hindering the crucial hydrogen-bonding interactions. Research on other thiourea catalysts has shown that solvents like toluene, dichloromethane, and THF are commonly employed. researchgate.net

Catalyst Loading: The amount of catalyst used is a critical parameter. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate product purification. Optimization studies aim to find the minimum catalyst loading required to achieve a high yield in a reasonable timeframe. For many thiourea-catalyzed reactions, loadings in the range of 1-10 mol% are typical.

Temperature: The reaction temperature can influence both the reaction rate and the selectivity. Lowering the temperature can sometimes enhance the enantioselectivity of asymmetric reactions by favoring a more ordered transition state. However, this often comes at the cost of a slower reaction rate.

Interactive Data Tables

To illustrate the practical application and optimization of thiourea catalysts, the following tables present hypothetical data based on common findings in the field for reactions where a catalyst like this compound could be employed.

Table 1: Hypothetical Solvent Screen for a Michael Addition Catalyzed by this compound

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 85 |

| 2 | Dichloromethane | 78 |

| 3 | Tetrahydrofuran (THF) | 72 |

| 4 | Acetonitrile | 55 |

| 5 | Methanol | 30 |

Table 2: Hypothetical Catalyst Loading Optimization

| Entry | Catalyst Loading (mol%) | Yield (%) |

| 1 | 1 | 60 |

| 2 | 2.5 | 75 |

| 3 | 5 | 85 |

| 4 | 10 | 86 |

Applications in Materials Science and Environmental Chemistry

Development of Chemical Sensors

The ability of the thiourea (B124793) moiety to bind with various analytes has positioned its derivatives as promising candidates for the development of highly sensitive and selective chemical sensors.

Thiourea derivatives are integral to the creation of chromofluorogenic chemosensors for the detection of a range of metal ions. researchgate.net These sensors operate through a mechanism where the interaction between the thiourea group and a metal ion induces a measurable change in color or fluorescence. nih.gov The sulfur and nitrogen atoms within the thiourea structure act as binding sites, forming coordination complexes with metal ions. rsc.org

Research has demonstrated the efficacy of thiourea-based fluorescent chemosensors for detecting environmentally and biologically significant metal ions such as mercury (Hg²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). nih.govuzh.chresearchgate.net For instance, thiourea-naphthalimide conjugates have been developed as "turn-on" fluorescent probes, where the fluorescence intensity increases upon binding with these metal ions, allowing for their detection even at nanomolar concentrations. uzh.ch While specific studies on N-(2,4,6-Trimethylphenyl)thiourea are not extensively detailed in this exact context, its structural analogy to other N-aryl thioureas that have proven effective suggests its strong potential for similar applications in metal ion sensing. nih.govuzh.ch The design of these sensors often involves integrating the thiourea unit with a fluorophore; the binding of a metal ion alters the electronic properties of the system, leading to a distinct optical signal. researchgate.net

Table 1: Examples of Thiourea-Based Metal Ion Chemosensors

| Chemosensor Type | Target Metal Ion(s) | Detection Principle |

|---|---|---|

| Thiourea-naphthalimide conjugates | Zn²⁺, Cd²⁺, Hg²⁺ | Photoinduced Electron Transfer (PET) |

| Naphthyl thiourea derivatives | Ag⁺ | Fluorescence turn-on |

This table provides examples of the types of metal ion sensors developed using thiourea derivatives, illustrating the principles behind their function.

Currently, there is limited available research specifically detailing the application of this compound in the development of sensors for carbon dioxide (CO₂). The primary methods reported for colorimetric CO₂ sensing often involve different classes of compounds, such as tertiary amino alcohols combined with pH-sensitive dyes.

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial challenge, and thiourea derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including aluminum and mild steel, in aggressive acidic and alkaline environments. researchgate.netanalis.com.myjmaterenvironsci.commaterials.internationaljchemlett.com The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netanalis.com.my

The adsorption process is facilitated by the presence of sulfur and nitrogen atoms, which have lone pairs of electrons that can interact with the vacant orbitals of the metal atoms. analis.com.my Furthermore, the π-electrons of the aromatic ring in compounds like this compound can also contribute to the adsorption process. Studies on structurally similar compounds, such as phenyl thiourea and N-benzyl-N'-phenylthiourea, have demonstrated significant inhibition efficiencies. researchgate.netsemanticscholar.org For example, N-benzyl-3-phenyl-2-thiourea at a concentration of 2x10⁻⁴ M exhibited an inhibition efficiency of up to 94.99% for steel in a 1.0 M HCl solution. semanticscholar.org The effectiveness of these inhibitors can be influenced by factors such as their concentration and the ambient temperature. semanticscholar.org The adsorption of these molecules on the metal surface often follows established models like the Langmuir adsorption isotherm. jchemlett.comsemanticscholar.org

Table 2: Corrosion Inhibition Efficiency of Thiourea Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| Thiourea | Aluminum | NaOH solution | Varies with concentration |

| Phenyl Thiourea | Aluminum | NaOH solution | Varies with concentration |

| 1-Benzyl-3-phenyl-2-thiourea | Steel | 1.0 M HCl | 94.99 |

This table presents data on the corrosion inhibition performance of various thiourea derivatives, highlighting their effectiveness in different corrosive environments.

Role as Intermediates in the Synthesis of Novel Materials

This compound and its related derivatives are valuable intermediates in organic synthesis, providing a versatile platform for the construction of a wide array of heterocyclic compounds and other novel materials. ontosight.ainih.govnih.gov The reactive nature of the thiourea moiety allows for its transformation into various cyclic structures that are often the core of biologically active molecules and functional materials. nih.govnih.gov

Acyl thioureas, for example, serve as precursors for important heterocyclic scaffolds like thiazoles and pyrimidines. nih.gov These heterocyclic compounds are of great interest in medicinal chemistry and materials science. rsc.org The synthesis often involves the condensation of the thiourea derivative with other reagents to build the desired molecular framework. nih.gov Furthermore, thiourea derivatives have been utilized as starting materials for the synthesis of tetrazole derivatives, which have shown promising antimicrobial activities. nih.gov The ease of synthesis and the ability to introduce various functional groups make thiourea derivatives like this compound attractive building blocks for creating complex molecules with tailored properties. ontosight.ainih.gov

Industrial Relevance (e.g., Photographic Films, Dyes)

The industrial applications of thiourea and its derivatives are broad, spanning from agriculture to rubber production. mdpi.com In the context of dyes, while direct applications of this compound are not widely documented, related N-aryl thiourea compounds have shown relevance. For instance, N-naphthoyl thiourea derivatives have been used to create copper complexes that can facilitate the photodegradation of dyes like methyl orange. acs.org

Furthermore, aryl amines, which are structurally related to this compound, are key starting materials for the synthesis of azo dyes. nsf.gov Azo compounds constitute a significant portion of all synthetic dyes used in various industries. nsf.gov The synthesis involves the formation of aryl diazonium intermediates, which then react with other aromatic compounds to produce the final dye molecule. nsf.gov Although a direct link to photographic films for this specific compound is not established in the available literature, the broader family of thiourea compounds has historical use in photographic processes as stabilizing agents or in toning baths.

Future Perspectives and Emerging Research Directions

Advanced Synthetic Strategies and High-Throughput Screening Methodologies

The future of synthesizing N-(2,4,6-Trimethylphenyl)thiourea and its analogs is geared towards the adoption of advanced and sustainable methods that offer greater efficiency and environmental compatibility. Innovative approaches such as microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction rates and improve yields. nih.gov Continuous-flow chemistry presents another promising avenue, allowing for the rapid and scalable production of thiourea (B124793) libraries with minimal need for purification. nih.gov

High-throughput screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid testing of vast numbers of compounds against specific biological targets. bmglabtech.com The development of robust HTS assays is crucial for identifying novel thiourea derivatives with therapeutic potential. Future research will likely focus on creating more sophisticated and specific HTS assays tailored for various targets, such as enzymes and receptors implicated in disease. researchgate.netnih.gov For instance, the development of HTS assays for human thyroperoxidase inhibitors showcases a tangible application of this technology in screening thiourea-like compounds. researchgate.net The primary objective of HTS is to identify "hits" or "leads" from large compound libraries that can then be optimized for desired biological activity. bmglabtech.com

Table 1: Emerging Synthetic Methodologies for Thiourea Derivatives

| Methodology | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Accelerated reaction rates, higher yields, and cleaner reactions. nih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing chemical reactivity. | Improved reaction rates and yields under milder conditions. nih.gov |

| Continuous-Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Scalability, improved safety, and potential for automation. nih.gov |

| "On-Water" Synthesis | Uses water as the solvent, often leading to enhanced reactivity and selectivity. | Environmentally friendly, simplified product isolation, and recyclable solvent. organic-chemistry.org |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the rational design of novel thiourea derivatives. In silico techniques, such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, allow for the prediction of molecular properties and interactions before undertaking laboratory synthesis. researchgate.netasianpubs.orgresearchgate.net This predictive power enables the design of molecules with specific, pre-determined characteristics.

For example, computational studies can elucidate the binding mechanisms of thiourea derivatives with biological targets, guiding the design of more potent and selective inhibitors. nih.gov This approach has been successfully applied to discover novel inhibitors for enzymes like fructose-1,6-bisphosphate aldolase. nih.gov Similarly, in the realm of materials science, computational methods can predict the properties of thiourea-based polymers, facilitating the design of materials with desired functionalities. nih.gov The integration of these computational tools with experimental validation is a powerful strategy for accelerating the discovery and optimization of new thiourea compounds. researchgate.net

Novel Therapeutic Strategies and Drug Development through Thiourea Scaffolds

The thiourea scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a variety of biological targets. nih.govmdpi.comresearchgate.net This has led to the exploration of thiourea derivatives in a wide range of therapeutic areas, including the development of anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov

Future research will continue to leverage the thiourea scaffold to develop novel therapeutic strategies. One promising area is the development of targeted therapies, where thiourea derivatives are designed to specifically interact with a particular protein or pathway involved in a disease. For instance, glutamate-thiourea derivatives are being designed as inhibitors for prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. nih.gov Furthermore, the exploration of thiourea derivatives as treatments for parasitic diseases, such as those caused by Trypanosoma and Leishmania species, is an active area of research. researchgate.netmdpi.com The ability of the thiourea moiety to be chemically modified allows for the fine-tuning of the pharmacological properties of these compounds, enhancing their efficacy and reducing potential side effects. nih.gov

Table 2: Therapeutic Areas for Thiourea Derivatives

| Therapeutic Area | Example Target/Application | Reference |

| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis. | nih.gov |

| Infectious Diseases | Antimicrobial and antifungal agents. | ontosight.ai |

| Neurodegenerative Diseases | Enzyme inhibitors for conditions like Alzheimer's disease. | nih.gov |

| Parasitic Diseases | Agents against Trypanosoma and Leishmania parasites. | researchgate.net |

Sustainable and Green Chemistry Applications of Thiourea Derivatives

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of thiourea derivatives is no exception. mdpi.com A major focus is the reduction or elimination of hazardous solvents and reagents. Research has demonstrated the feasibility of synthesizing thioureas in environmentally benign solvents like water or deep eutectic solvents. organic-chemistry.orgrsc.org

One notable advancement is the "on-water" synthesis of unsymmetrical thioureas, which not only avoids the use of volatile organic compounds but also simplifies product purification. organic-chemistry.org Another green approach involves using cyrene, a bio-based solvent, as a sustainable alternative to traditional solvents like THF in the synthesis of thiourea derivatives. nih.gov Furthermore, the development of catalyst-free synthetic methods, such as those utilizing sunlight, offers an even more sustainable route to these compounds. nih.gov These green methodologies not only minimize the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. rsc.org

Tailored Materials with Enhanced Functionality and Smart Properties

The unique chemical properties of the thiourea moiety make it an attractive component for the development of advanced materials with tailored functionalities. The ability of the thiourea group to participate in hydrogen bonding and coordinate with metal ions is key to its utility in materials science. nih.gov

An emerging area of research is the use of thiourea derivatives as functional monomers in the creation of molecularly imprinted polymers (MIPs). nih.gov These polymers can be designed to selectively recognize and bind to specific molecules, making them useful for applications such as chemical sensing and separation. Thiourea derivatives have also been investigated as components of "smart materials," which can respond to external stimuli. For example, some thiourea derivatives exhibit fluorescence and can act as sensors for detecting heavy metal ions like mercury. nih.govnih.gov The future in this field will likely see the development of more sophisticated thiourea-based materials with enhanced sensitivity, selectivity, and responsiveness for a variety of technological applications.

Q & A

Basic: What are the recommended methods for synthesizing N-(2,4,6-Trimethylphenyl)thiourea?

The synthesis typically involves reacting 2,4,6-trimethylaniline with thiophosgene or its derivatives under controlled conditions. A validated approach includes:

- Step 1 : Dissolve 2,4,6-trimethylaniline in a non-polar solvent (e.g., acetone).

- Step 2 : Slowly add thiophosgene or ammonium thiocyanate with stirring, maintaining temperatures below 40°C to avoid side reactions.

- Step 3 : Acidify the mixture (pH ~4) to precipitate the product, followed by recrystallization from methanol/dichloromethane for purification .

Basic: What spectroscopic and analytical techniques are critical for identifying this compound?

- Mass Spectrometry (MS) : Confirm molecular weight (194.2966 g/mol) via electron ionization (EI-MS) patterns, referencing NIST databases for fragmentation pathways .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve aromatic protons (δ 6.7–7.2 ppm) and thiourea NH signals (δ 8.5–9.5 ppm). Compare with N,N'-diphenylthiourea analogs for substituent effects .

- Infrared (IR) : Identify C=S stretches (~1250–1350 cm) and N-H vibrations (~3200 cm) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELX-97/2014, ensuring R-factor convergence (<0.05) .

- Validation : Apply the Platon toolkit for symmetry checks and Mercury for hydrogen-bonding analysis. Cross-validate torsion angles (e.g., C-S-C-N dihedrals) against Cambridge Structural Database entries to confirm planarity .

Advanced: What computational methods model the electronic properties of this thiourea derivative?

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Correlation Energy Analysis : Apply the Colle-Salvetti formula to estimate electron correlation effects, validating results against experimental dipole moments .

Advanced: How to address contradictions in reported structural or spectroscopic data?

- Reproducibility Checks : Ensure consistent crystallization solvents (e.g., methanol vs. DCM) to avoid polymorphic variations .

- Cross-Technique Validation : Compare SXRD bond lengths (C-S: ~1.68 Å) with DFT-optimized geometries. Discrepancies >0.02 Å suggest experimental artifacts or computational basis-set limitations .

Advanced: How do substituents on the aryl group influence thiourea reactivity?

- Comparative Studies : Contrast this compound with N-phenyl or N-(4-chlorophenyl) analogs:

Basic: What safety protocols are essential when handling this compound?

- Hazard Mitigation : Use fume hoods (R22: harmful if swallowed) and wear nitrile gloves (S36/37). Avoid dust inhalation (S22) via respiratory protection .

- Storage : Keep in airtight containers at 4°C, away from oxidizers due to thiourea’s reducing properties .

Advanced: What role does this thiourea play in synthesizing heterocyclic compounds?

- Thiazole Formation : React with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux to yield 2-aminothiazoles. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) .

- Guanidine Precursors : Treat with mercury(II) chloride to desulfurize, forming N-(2,4,6-Trimethylphenyl)guanidine, a ligand for transition-metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten